molecular formula C12H22O3 B11890835 trans-Ethyl 4-isopropoxycyclohexanecarboxylate CAS No. 1227187-60-1

trans-Ethyl 4-isopropoxycyclohexanecarboxylate

Cat. No.: B11890835
CAS No.: 1227187-60-1
M. Wt: 214.30 g/mol
InChI Key: BACRLJUMCQABNV-UHFFFAOYSA-N
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Description

trans-Ethyl 4-isopropoxycyclohexanecarboxylate: is a chemical compound with the molecular formula C12H22O3. It is an ester derivative of cyclohexanecarboxylic acid, featuring an ethyl group and an isopropoxy group attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 4-isopropoxycyclohexanecarboxylate typically involves the esterification of 4-isopropoxycyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: trans-Ethyl 4-isopropoxycyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-Ethyl 4-isopropoxycyclohexanecarboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in multicomponent reactions, such as the Ugi reaction .

Biology and Medicine: In biological research, this compound can be used to study the effects of ester derivatives on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceutical intermediates. Its role in the synthesis of high-value compounds makes it an important chemical in various manufacturing processes .

Mechanism of Action

The mechanism of action of trans-Ethyl 4-isopropoxycyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may then participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

ethyl 4-propan-2-yloxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-4-14-12(13)10-5-7-11(8-6-10)15-9(2)3/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACRLJUMCQABNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601229221
Record name Ethyl cis-4-(1-methylethoxy)cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227187-60-1
Record name Ethyl cis-4-(1-methylethoxy)cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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